Acide méthylsulfamique

Vue d'ensemble

Description

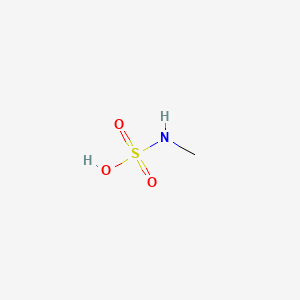

Methylsulfamic acid, also known as N-methylsulfamic acid, is an organosulfur compound with the molecular formula CH5NO3S. It is a derivative of sulfamic acid where a methyl group replaces one of the hydrogen atoms. This compound is known for its strong acidic properties and is used in various industrial and research applications.

Applications De Recherche Scientifique

Catalytic Applications

Esterification and Alkylation Reactions

Methylsulfamic acid serves as an effective Brønsted acid catalyst in esterification and alkylation reactions. Its ability to facilitate these reactions makes it valuable in organic synthesis, particularly for producing esters from alcohols and carboxylic acids. The use of MSA in these processes often leads to higher yields and selectivity compared to traditional catalysts like sulfuric acid.

Case Study: Olefin Removal from Aromatics

In a novel application, MSA was utilized as a catalyst for the removal of trace olefins from aromatic compounds. This process not only improved the purity of the aromatic products but also demonstrated MSA's efficiency in catalyzing reactions that typically require harsher conditions when using conventional acids .

Electrochemical Applications

Electrolytes in Electroplating

MSA-based electrolytes are increasingly employed in electrochemical applications due to their high solubility and conductivity. They are particularly useful in the electrodeposition of tin-lead solder for electronic components and the electroplating of tin on steel for food cans. These applications benefit from MSA's lower corrosivity compared to traditional electrolytes like fluoroboric acid .

Redox Flow Batteries

The use of MSA in redox flow batteries (RFBs) is gaining traction as it offers a safer alternative to conventional electrolytes. Research indicates that MSA-based systems can enhance the efficiency and safety of energy storage solutions, particularly in renewable energy applications .

Environmental Applications

Role in Atmospheric Chemistry

Recent studies have highlighted MSA's role in atmospheric nucleation processes. It has been shown to influence particle formation rates when interacting with sulfuric acid and amines, which is critical for understanding cloud formation and climate models. Including MSA in atmospheric models helps improve predictions of aerosol concentrations and their climatic impacts .

Material Processing

Solvent for Difficult-to-Dissolve Polymers

Methylsulfamic acid is also used as a solvent for polymers that are challenging to dissolve using conventional solvents. This application is particularly relevant in the production of specialty materials where high purity and specific solvent properties are required.

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Catalysis | Esterification, alkylation | Higher yields, selectivity |

| Electrochemistry | Electrolytes for electroplating | Lower corrosivity, enhanced conductivity |

| Environmental Science | Atmospheric nucleation studies | Improved climate models |

| Material Processing | Solvent for specialty polymers | Effective dissolution of difficult materials |

Mécanisme D'action

Target of Action

Methylsulfamic acid, a simple alkyl sulfonic acid, is a compound with a wide range of applications in the field of chemistry

Mode of Action

It’s known that Methylsulfamic acid has been used in the preparation of nitroaroyl- or nitroarylsulphonyl-sulphamic acids via condensation reaction with certain nitroaroyl and nitroarylsulphonyl chlorides . .

Biochemical Pathways

It’s known that Methylsulfamic acid has been used in the synthesis of other compounds , but the specific biochemical pathways it affects and their downstream effects are not well-understood

Result of Action

It’s known that Methylsulfamic acid has been used in the synthesis of other compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylsulfamic acid can be synthesized through the reaction of methylamine with sulfur trioxide or chlorosulfonic acid. The reaction typically involves the following steps:

-

Reaction with Sulfur Trioxide: [ \text{CH3NH2} + \text{SO3} \rightarrow \text{CH3NHSO3H} ] This reaction is carried out under controlled conditions to ensure the complete conversion of methylamine to methylsulfamic acid.

-

Reaction with Chlorosulfonic Acid: [ \text{CH3NH2} + \text{ClSO3H} \rightarrow \text{CH3NHSO3H} + \text{HCl} ] This method also requires careful handling due to the release of hydrogen chloride gas.

Industrial Production Methods: Industrial production of methylsulfamic acid often involves the reaction of methylamine with sulfur trioxide in a continuous process. The reaction is conducted in a reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Methylsulfamic acid undergoes various chemical reactions, including:

Oxidation: Methylsulfamic acid can be oxidized to form methylsulfonic acid.

Reduction: It can be reduced to form methylamine and sulfur dioxide.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Methylsulfonic acid.

Reduction: Methylamine and sulfur dioxide.

Substitution: Various substituted sulfonic acids depending on the reagent used.

Comparaison Avec Des Composés Similaires

Methylsulfamic acid can be compared with other similar compounds such as:

Sulfamic Acid: Unlike methylsulfamic acid, sulfamic acid does not have a methyl group. It is used in similar applications but has different reactivity and properties.

Methanesulfonic Acid: This compound has a similar structure but lacks the amino group. It is widely used in industrial applications due to its strong acidity and stability.

N,N-Dimethylsulfamic Acid: This compound has two methyl groups attached to the nitrogen atom, resulting in different chemical properties and reactivity.

Methylsulfamic acid is unique due to its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Activité Biologique

Methylsulfamic acid (MSA), a sulfamic acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MSA, supported by data tables, case studies, and research findings from various sources.

Methylsulfamic acid has the chemical formula and a molecular weight of 155.17 g/mol. Its structure features a methyl group attached to the nitrogen of the sulfamic acid moiety, which influences its reactivity and biological interactions.

Biological Activity Overview

Methylsulfamic acid exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that MSA has antimicrobial properties against various bacteria and fungi.

- Anticonvulsant Effects : Research has shown that sulfamate derivatives, including MSA, possess anticonvulsant properties, making them potential candidates for treating epilepsy.

- Inhibition of Carbonic Anhydrase : MSA has been identified as an inhibitor of carbonic anhydrase enzymes, which play a critical role in physiological processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial effects of MSA through various assays. For instance, a disk diffusion assay was employed to test the efficacy of crude extracts containing MSA against pathogens like E. coli and S. aureus. The results indicated significant inhibition zones, suggesting potent antimicrobial activity.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

| Aspergillus niger | 10 |

Anticonvulsant Activity

The anticonvulsant potential of MSA was explored in a study involving novel sulfamate compounds. The results indicated that certain structural modifications in sulfamates led to enhanced anticonvulsant activity. MSA demonstrated promising results in animal models, correlating with its ability to modulate neurotransmitter systems.

Case Study: Efficacy in Animal Models

In a controlled study, MSA was administered to mice subjected to chemically induced seizures. The findings revealed that MSA significantly reduced seizure frequency and duration compared to the control group.

Inhibition of Carbonic Anhydrase

Methylsulfamic acid has been studied for its inhibitory effects on carbonic anhydrase isozymes. This inhibition is particularly relevant in cancer therapy, as tumor-associated isozymes are implicated in tumor growth and metastasis.

Table: Inhibition Potency of Methylsulfamic Acid on Carbonic Anhydrase Isozymes

| Isozyme Type | IC50 (µM) |

|---|---|

| Cytosolic Isozyme I | 5.4 |

| Cytosolic Isozyme II | 3.2 |

| Tumor-associated IX | 2.1 |

The mechanism by which methylsulfamic acid exerts its biological effects is multifaceted:

- Electrophilic Reactivity : MSA can act as an electrophile, engaging in nucleophilic reactions with biological macromolecules.

- Modulation of Enzyme Activity : By inhibiting specific enzymes like carbonic anhydrases, MSA alters metabolic pathways critical for cell proliferation and survival.

Propriétés

IUPAC Name |

methylsulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO3S/c1-2-6(3,4)5/h2H,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMDOKBFMTVEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961445 | |

| Record name | Methylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4112-03-2 | |

| Record name | Methylsulfamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4112-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4112-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary degradation pathways observed for Amidosulfuron, a compound containing a Methylsulfamic acid moiety?

A1: Research indicates that simulated sunlight exposure degrades Amidosulfuron in aqueous solutions. The primary degradation pathways involve the loss of specific molecules: Methylsulfamic acid (CH₅NO₃S), Sulfocarbamic acid (CH₃NO₅S), Carbamic acid (CH₃NO₂), Methyl(methylsulfonyl)sulfamic acid (C₂H₇NO₅S₂), N-methylmethanesulfonamide (C₂H₇NO₂S), and Sulfonic acid (H₂SO₄) []. These findings suggest that O and S-demethylation, along with hydroxylation, are key degradation processes for Amidosulfuron.

Q2: What analytical techniques were employed to identify the degradation products of Amidosulfuron?

A2: Researchers utilized a combination of advanced analytical techniques to characterize the degradation products of Amidosulfuron. Ultrahigh-pressure liquid chromatography with a UV detector (UHPLC-UV) was used to monitor the degradation process []. Identification of the degradation products was achieved by coupling ultrahigh-pressure liquid chromatography with mass spectrometry (UHPLC-MS) and employing Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) []. These techniques allowed for the separation, detection, and structural elucidation of the degradation products, providing valuable insights into the degradation pathways of Amidosulfuron.

Q3: Is there any structural information available about Methylsulfamic acid and its derivatives?

A3: Yes, X-ray diffraction studies have been conducted on N-substituted Sulfamic acids, including Methylsulfamic acid. These studies provide insights into the molecular and crystalline structure of Methylsulfamic acid and its potassium salt, Potassium N-methylsulfamate []. This structural information is crucial for understanding the physicochemical properties and potential applications of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.